molecular formula C13H10N2O B610835 Sibiriline CAS No. 1346526-26-8

Sibiriline

货号 B610835
CAS 编号: 1346526-26-8
分子量: 210.23
InChI 键: XZQLYCMLGSOHOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sibiriline is a novel drug that inhibits receptor-interacting protein 1 kinase (RIPK1) and necroptosis . Necroptosis is a regulated form of cell death involved in several disease models . It acts by preventing immune-dependent hepatitis .


Molecular Structure Analysis

The chemical formula of this compound is C13H10N2O . Its exact mass is 210.08 and its molecular weight is 210.230 . The elemental composition is Carbon: 74.27%, Hydrogen: 4.79%, Nitrogen: 13.33%, and Oxygen: 7.61% .


Chemical Reactions Analysis

The metabolic fate of this compound was investigated using in silico prediction, coupled with in vitro and in vivo experiments . In vitro incubation was performed on differentiated human HepaRG cells, and in vivo experiments including a pharmacokinetic study were performed on mice treated with this compound . Overall, 14 metabolites, mostly produced by Phase II transformations (glucuronidation and sulfation) were identified .

科学研究应用

  1. 西比利林的代谢命运

    一项横断面研究结合了体外预测、人类HepaRG细胞的体内实验以及小鼠的体内实验,以了解西比利林的代谢。这项研究揭示了西比利林通过主要进行II期转化生成14种代谢物,抑制受体相互作用蛋白1激酶(RIPK1)和坏死程序。这些发现初步揭示了这种RIPK1抑制剂的毒理学(Pelletier et al., 2022)

  2. 对坏死程序的抑制作用

    一项研究在筛选激酶专注的化学文库时确定了西比利林作为坏死程序的抑制剂,一种受调控的细胞死亡形式。这项研究证明了西比利林在抑制人类或小鼠细胞中由各种死亡配体诱导的坏死细胞死亡方面的有效性。西比利林在保护小鼠免受ConA诱导的肝炎中的作用突显了其在治疗免疫依赖性肝炎中的潜力(Le Cann等,2017年)

  3. 其他相关研究

    其他研究虽然不直接关注西比利林,但提供了相关科学探究的背景。例如,关于硅对植物减轻重金属胁迫的影响以及各种植物化合物的生物活性的研究为更广泛的生化研究领域提供了见解。然而,这些研究并未专门涉及西比利林的应用。

作用机制

Sibiriline inhibits receptor-interacting protein 1 kinase (RIPK1) and necroptosis . Necroptosis is a regulated form of cell death involved in several disease models . It acts by preventing immune-dependent hepatitis .

未来方向

RIPK1 inhibitors like Sibiriline are emerging as a new pharmacological class proposed for inflammatory, autoimmune, and neurodegenerative diseases such as rheumatoid arthritis, ulcerative colitis, psoriasis, Alzheimer’s disease, amyotrophic lateral sclerosis, or multiple sclerosis . Further studies are required to fully understand the potential of this compound .

属性

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQLYCMLGSOHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does Sibiriline interact with RIPK1 and what are the downstream effects of this interaction?

A1: this compound acts as a competitive inhibitor of RIPK1, specifically targeting the ATP-binding site of the kinase. [] This interaction effectively locks RIPK1 in an inactive conformation, preventing its participation in both necroptosis (a regulated form of cell death) and RIPK1-dependent apoptosis. [] By inhibiting RIPK1, this compound has demonstrated protective effects against immune-mediated hepatitis in preclinical models. []

Q2: What is known about the metabolism of this compound in living organisms?

A2: Research indicates that this compound undergoes extensive metabolism, primarily through Phase II transformations such as glucuronidation and sulfation. [] In vitro studies using human HepaRG cells and in vivo experiments in mice identified 14 metabolites of this compound. [] This metabolic profile provides initial insights into the drug's biotransformation and potential toxicological properties. []

Q3: What analytical techniques have been used to study this compound and its metabolites?

A3: Researchers employed a combination of in silico predictions, in vitro experiments, and in vivo studies to characterize this compound's metabolic fate. [] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (LC-HRMS/MS) was utilized to analyze samples from cell cultures and mice plasma. [] Furthermore, molecular networking bioinformatics tools facilitated the visualization and interpretation of the LC-HRMS/MS data, enabling the identification of this compound metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。